4-methoxy-3-methyl-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
Description
The compound 4-methoxy-3-methyl-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a pyridinyl-substituted pyrazole moiety linked via an ethylamine spacer. Key structural elements include:
- Methoxy and methyl substituents on the benzene ring, enhancing lipophilicity and metabolic stability.
- A pyridinyl-pyrazole core, which may facilitate hydrogen bonding or π-π stacking interactions with biological targets.
- A flexible ethyl linker, balancing steric constraints and conformational adaptability .
Properties
IUPAC Name |
4-methoxy-3-methyl-N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-14-12-17(4-5-19(14)26-3)27(24,25)21-10-11-23-15(2)13-18(22-23)16-6-8-20-9-7-16/h4-9,12-13,21H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBFAASNMSLXLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=CC(=C(C=C2)OC)C)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-3-methyl-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide (CAS Number: 2034633-00-4) is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O3S |
| Molecular Weight | 386.5 g/mol |
| CAS Number | 2034633-00-4 |
The biological activity of this compound can be attributed to its structural features, particularly the sulfonamide group and the pyridine-pyrazole moiety. These components are known to interact with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, pyrazole derivatives have shown promising results as inhibitors of carbonic anhydrases, which are implicated in tumor growth and metastasis .
In a comparative study, pyrazole-based sulfonamides demonstrated cytotoxic effects against colorectal cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics . The mechanism appears to involve the inhibition of hypoxia-mediated pathways, enhancing the sensitivity of cancer cells to chemotherapy.
Anti-inflammatory Activity
The compound's anti-inflammatory potential is supported by its ability to inhibit cyclooxygenase (COX) enzymes. Compounds with similar structures have been shown to possess selective COX-2 inhibitory activity, which is crucial in managing inflammatory diseases . In vivo studies indicated that certain derivatives led to a reduction in edema and inflammatory markers, suggesting a robust anti-inflammatory profile .
Case Studies
- Colorectal Cancer Study : A recent investigation into pyrazole-containing compounds revealed that they could sensitize colorectal cancer cells to chemotherapy by inhibiting carbonic anhydrases, leading to reduced tumor growth .
- Inflammation Model : In a model of acute inflammation, compounds related to this compound showed significant reductions in paw edema in mice, indicating potential for therapeutic use in inflammatory conditions .
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of related compounds:
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects on Bioactivity: The methoxy group in the target compound may improve membrane permeability compared to the chloro (electron-withdrawing) substituent in or the fluoro groups in , which could enhance target binding but reduce solubility. The pyridinyl-pyrazole system in the target differs from the pyrazolopyrimidine in and the thioxothiazolidinone in , likely altering selectivity for enzymes or receptors.
Sulfonamide vs. Benzamide :
Hypothetical Pharmacological Implications
While biological data for the target compound are unavailable, comparisons with analogs suggest:
- Kinase Inhibition Potential: The pyridinyl-pyrazole motif resembles scaffolds in kinase inhibitors (e.g., JAK or EGFR inhibitors), as seen in and .
- Metabolic Stability : The methyl and methoxy groups may reduce oxidative metabolism compared to fluoro- or chloro-substituted analogs .
- Solubility Challenges : The lack of polar groups (e.g., dimethyl sulfonamide in ) could limit aqueous solubility, necessitating formulation optimization.
Q & A
Q. How can synthetic yields of this benzenesulfonamide derivative be optimized in multi-step reactions?
Methodological Answer:
- Use reflux conditions with ethanol and glacial acetic acid as solvents, as demonstrated in analogous pyrazole-thiazole syntheses. For example, refluxing at 65°C for 4 hours followed by recrystallization from methanol improved yields (85–92%) in similar sulfonamide derivatives .
- Monitor reaction progress via TLC or HPLC to identify intermediate formation. Adjust stoichiometry (e.g., 1:1 molar ratios of reactants like bromoacetyl derivatives and thiosemicarbazide) to minimize side products .
Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- IR spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretches near 1150–1350 cm⁻¹, pyrazole N-H bands at ~3400 cm⁻¹) .
- Single-crystal X-ray diffraction : Resolve 3D conformation using datasets collected at 296 K. Ensure data-to-parameter ratios >15:1 and R factors <0.05 for high reliability .
- NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, pyridinyl aromatic protons at δ 8.5–8.7 ppm) .
Advanced Research Questions
Q. How can conflicting crystallographic data for sulfonamide derivatives be resolved during structural analysis?
Methodological Answer:
- Cross-validate X-ray data with computational modeling (e.g., DFT calculations) to assess bond lengths and angles. For instance, discrepancies in C-S bond lengths (1.76–1.82 Å) may arise from crystal packing effects .
- Compare thermal ellipsoid plots to identify disordered regions. Refine data using software like SHELXL with constraints for flexible groups (e.g., the ethyl linker in the substituent) .
Q. What experimental designs are suitable for evaluating the biological activity of this compound in in vitro assays?
Methodological Answer:
- Adopt split-split plot designs for multi-factor assays (e.g., dose-response, time-course). Randomize blocks to account for variability in cell lines or enzyme batches .
- Include positive controls (e.g., known pyrazole-based inhibitors) and replicate experiments (n ≥ 4) to ensure statistical power. Use ANOVA with post-hoc Tukey tests for significance analysis .
Q. How do substituents like the pyridinyl group influence the compound’s physicochemical properties?
Methodological Answer:
- Perform logP measurements (e.g., shake-flask method) to assess lipophilicity changes. Pyridinyl groups increase polarity, potentially reducing membrane permeability compared to phenyl analogs .
- Use molecular docking to evaluate π-π stacking interactions between the pyridinyl ring and target proteins (e.g., kinases or COX-2 enzymes). Compare binding scores with truncated analogs lacking the pyridinyl moiety .
Q. What strategies mitigate degradation during long-term stability studies of sulfonamide derivatives?
Methodological Answer:
- Store samples in amber vials under inert gas (N₂/Ar) at −20°C to prevent oxidation of the methoxy group.
- Conduct accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring. Identify degradation products (e.g., demethylated analogs) and adjust formulation pH to 6–7 for sulfonamide stability .
Data Analysis and Environmental Impact
Q. How can computational models predict the environmental fate of this compound?
Methodological Answer:
- Use QSAR models to estimate biodegradation (e.g., BIOWIN) and bioaccumulation (e.g., BCFBAF) parameters. Input descriptors like molecular weight (~450 g/mol) and topological polar surface area (~90 Ų) .
- Validate predictions with microcosm studies: Incubate the compound in soil/water systems and quantify residues via UPLC-MS/MS at intervals (0, 7, 30 days) .
Q. What statistical approaches address variability in biological replicate data for this compound?
Methodological Answer:
- Apply mixed-effects models to account for batch-to-batch variability in cell cultures or animal studies. Use tools like R’s lme4 package with random effects for experimental blocks .
- Perform power analysis (α = 0.05, β = 0.2) to determine minimum sample sizes for detecting ≥1.5-fold activity changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
